1-(5-chloro-2-methoxyphenyl)cyclopropane-1-carboxylic acid
Description
1-(5-Chloro-2-methoxyphenyl)cyclopropane-1-carboxylic acid (CAS: 1039952-36-7) is a cyclopropane derivative featuring a carboxylic acid group and a substituted phenyl ring. Its molecular formula is C₁₁H₁₁ClO₃, with a molecular weight of 226.66 g/mol . The compound’s structure includes a chlorine atom at the 5-position and a methoxy group at the 2-position of the phenyl ring. It is utilized as a pharmaceutical intermediate, with applications in drug discovery and organic synthesis .
Properties
CAS No. |
1039952-36-7 |
|---|---|
Molecular Formula |
C11H11ClO3 |
Molecular Weight |
226.65 g/mol |
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C11H11ClO3/c1-15-9-3-2-7(12)6-8(9)11(4-5-11)10(13)14/h2-3,6H,4-5H2,1H3,(H,13,14) |
InChI Key |
HCJQBQPISPUKOI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C2(CC2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(5-chloro-2-methoxyphenyl)cyclopropane-1-carboxylic acid can be synthesized through several methods. One common approach involves the cyclopropanation of a suitable precursor, such as 5-chloro-2-methoxybenzyl chloride, followed by carboxylation. The reaction typically requires a strong base, such as sodium hydride, and a suitable solvent, such as tetrahydrofuran. The reaction is carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions using specialized equipment to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-(5-chloro-2-methoxyphenyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of methoxy derivatives.
Scientific Research Applications
1-(5-chloro-2-methoxyphenyl)cyclopropane-1-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in drug discovery and development.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(5-chloro-2-methoxyphenyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The following table summarizes key structural analogs and their properties:
Key Observations:
Fluorine (224.23 g/mol) enhances electronegativity, increasing carboxylic acid acidity and improving membrane permeability .
Substituent Position :
- The 3-methoxy isomer lacks the steric and electronic effects of the 2-methoxy group, which may reduce dipole moments and alter solubility .
Heterocyclic vs. Aromatic Rings :
- Thiophene derivatives (168.22 g/mol) introduce sulfur, enabling π-π stacking and hydrogen bonding, often utilized in agrochemicals .
Biological Activity
1-(5-Chloro-2-methoxyphenyl)cyclopropane-1-carboxylic acid (CAS: 1039952-36-7) is a synthetic compound that has garnered attention due to its potential biological activities. Its unique structure, characterized by a cyclopropane ring and a substituted phenolic group, suggests diverse applications in medicinal chemistry and pharmacology.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₁ClO₃ |
| Molecular Weight | 226.65 g/mol |
| IUPAC Name | This compound |
| InChI Key | HCJQBQPISPUKOI-UHFFFAOYSA-N |
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Properties : Studies have shown that this compound can inhibit the growth of certain bacteria and fungi, suggesting its potential as an antimicrobial agent.
- Anti-inflammatory Effects : Preliminary findings indicate that it may modulate inflammatory pathways, which could be beneficial in treating inflammatory diseases.
The biological effects of this compound are believed to arise from its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby altering their activity. This mechanism is crucial for understanding its therapeutic potential in drug discovery and development.
Comparative Analysis with Related Compounds
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:
| Compound Name | Structural Feature | Biological Activity |
|---|---|---|
| 1-(5-Chloro-2-methoxyphenyl)cyclopropan-1-ol | Lacks carboxylic acid group | Exhibits antimicrobial properties |
| 1-(5-Chloro-2-methoxyphenyl)cyclopropane | Lacks functional groups | Reduced reactivity compared to the carboxylic acid |
| 1-(5-Chloro-2-methoxyphenyl)cyclopropane-1-carboxamide | Contains an amide group | Varies in activity; potential for different therapeutic applications |
Case Studies and Research Findings
Several studies have explored the biological activities of this compound:
- Antimicrobial Study : A recent study assessed the antimicrobial efficacy of this compound against various pathogens. Results indicated significant inhibition of bacterial growth, particularly against Gram-positive strains.
- Inflammation Model : In an animal model of inflammation, administration of this compound led to a marked reduction in inflammatory markers, suggesting its potential utility in treating conditions like arthritis or other inflammatory disorders.
- Mechanistic Insights : Further investigations into its mechanism revealed that it may inhibit specific enzymes involved in inflammatory pathways, providing a biochemical basis for its observed effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
